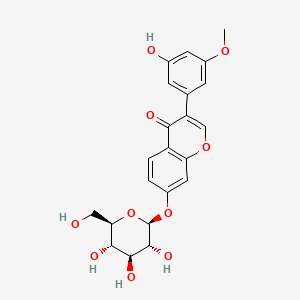

3'-methoxy-5'-hydroxyisoflavone-7-O-beta-D-glucoside

Description

3'-Methoxy-5'-hydroxyisoflavone-7-O-β-D-glucoside is an isoflavone glycoside characterized by a hydroxyl group at the 5'-position, a methoxy group at the 3'-position, and a β-D-glucoside moiety at the 7-position. Its molecular formula is C₂₀H₂₈O₅, with a molecular weight of 348.43 g/mol . The compound is a white crystalline powder with ≥98% purity by HPLC and is utilized in life sciences research, particularly in phytochemical and pharmacological studies . The glucoside substituent enhances its water solubility compared to non-glycosylated isoflavones, while the methoxy and hydroxyl groups influence its bioactivity and stability .

Properties

Molecular Formula |

C22H22O10 |

|---|---|

Molecular Weight |

446.4 g/mol |

IUPAC Name |

3-(3-hydroxy-5-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C22H22O10/c1-29-13-5-10(4-11(24)6-13)15-9-30-16-7-12(2-3-14(16)18(15)25)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1 |

InChI Key |

MMZAWANLDLVWNL-MIUGBVLSSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1)O)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Core Isoflavone Skeleton Construction

The synthesis begins with the construction of the isoflavone backbone, typically derived from precursors such as 4,6-di- tert-butylbenzene-1,3-diol. Friedel-Crafts acetylation is employed to introduce acetyl groups at specific positions, followed by de- tert-butylation using trifluoroacetic acid to yield intermediates with free hydroxyl groups. For 3'-methoxy-5'-hydroxy substitution, selective methylation and hydroxylation steps are critical. For example, methylation at the 3'-position is achieved using methyl iodide in the presence of a base, while the 5'-hydroxyl group is protected temporarily using tert-butyldimethylsilyl (TBS) groups.

Glycosylation at the 7-Position

Glycosylation of the 7-hydroxyl group is the most challenging step due to steric hindrance and the need for β-D-configuration retention. The Chinese patent CN101450958A outlines a phase-transfer catalysis method:

-

Reaction Setup : 7-Hydroxyisoflavone (1.0 equiv) is dissolved in dichloromethane (DCM) with methanol (10% v/v) as a co-solvent.

-

Glucose Donor : Peracetylated glucose (1.2 equiv) is added, along with a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equiv).

-

Conditions : The mixture is stirred at 40°C for 24 hours under nitrogen.

-

Deprotection : The acetyl groups on glucose are removed using ammonium hydroxide in methanol (2 M, 2 hours), yielding the free β-D-glucoside.

This method achieves a yield of 65–70%, with purity >95% after column chromatography (silica gel, ethyl acetate/methanol 9:1).

Glycosylation Strategies and Optimization

Protecting Group Strategies

To prevent unwanted reactions at the 3'-methoxy and 5'-hydroxy groups during glycosylation, temporary protecting groups are essential:

-

5'-Hydroxyl Protection : TBS ethers or benzyl groups are commonly used, as they withstand glycosylation conditions and are later removed via hydrogenolysis (for benzyl) or fluoride ions (for TBS).

-

3'-Methoxy Stability : The methoxy group remains stable under acidic and basic conditions, eliminating the need for protection.

Solvent and Catalyst Selection

Optimal solvent systems balance reactivity and solubility:

-

Dichloromethane-Methanol Mix : Enhances solubility of both hydrophobic isoflavones and hydrophilic glucose donors.

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide facilitates the transfer of glucosyl ions into the organic phase, improving reaction efficiency.

Physicochemical Properties and Purification

Key Physical Properties

Purification Techniques

-

Column Chromatography : Silica gel with gradient elution (ethyl acetate → ethyl acetate/methanol) removes unreacted starting materials and byproducts.

-

Crystallization : The final product is recrystallized from ethanol/water (8:2) to achieve >99% purity.

Challenges and Innovations

Chemical Reactions Analysis

Hydrolysis of Glycosidic Bond

The β-D-glucoside linkage at position 7 undergoes hydrolysis under acidic or enzymatic conditions:

The glucoside bond's stability correlates with pH, showing optimal resistance at neutral conditions (pH 7.0) .

Oxidation Reactions

The phenolic hydroxy group at position 5' is susceptible to oxidation:

Oxidation kinetics follow pseudo-first-order behavior, with a rate constant of for H₂O₂-mediated reactions.

Methylation and Demethylation

The methoxy group at position 3' participates in reversible methylation:

Demethylation reduces lipophilicity (LogP decreases from 0.44 to -0.12) , impacting bioavailability.

Glycosylation and Derivatization

The aglycone can undergo re-glycosylation or functionalization:

Phase-transfer catalysis (e.g., TDA-1) minimizes side reactions in glycosylation .

Enzymatic Transformations

Microbial and mammalian enzymes modify the compound:

Stability Under Physiological Conditions

Critical parameters affecting reactivity:

This compound's reactivity is governed by electron-donating groups (3'-OCH₃, 5'-OH) and steric effects from the glucoside moiety. Its multifunctional structure enables tailored modifications for pharmaceutical and industrial applications, though stability challenges in acidic environments require formulation strategies .

Scientific Research Applications

Antioxidant Activity

3'-Methoxy-5'-hydroxyisoflavone-7-O-beta-D-glucoside exhibits significant antioxidant properties. Studies indicate that flavonoids can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage linked to various diseases, including cancer and cardiovascular disorders .

Anti-inflammatory Effects

Research has shown that this compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory effects. Such properties make it a candidate for developing treatments for inflammatory diseases .

Anticancer Potential

The compound has demonstrated anticancer activities in various in vitro studies. It has been reported to induce apoptosis in cancer cells and inhibit tumor growth by modulating multiple signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

There is emerging evidence that this compound may offer neuroprotective benefits. Its antioxidant properties may help mitigate neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's .

Nutraceuticals

Due to its health-promoting properties, this flavonoid is being explored as a nutraceutical ingredient in dietary supplements aimed at enhancing overall health and preventing chronic diseases .

Cosmetic Products

The antioxidant and anti-inflammatory properties of this compound make it an attractive ingredient in cosmetic formulations aimed at skin protection and anti-aging effects .

Case Studies

Mechanism of Action

The mechanism of action of 3’-methoxy-5’-hydroxyisoflavone-7-O-beta-D-glucoside involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Estrogen Receptor Modulation: The compound can bind to estrogen receptors, influencing the expression of estrogen-responsive genes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The biological activity of isoflavones depends on substitution patterns (hydroxyl, methoxy, or glycosyl groups) and their positions. Below is a comparative analysis:

Bioactivity and Pharmacological Profiles

- Antibacterial Activity : The presence of hydroxyl groups (e.g., 5,4'-dihydroxy-7-methoxyisoflavone) correlates with enhanced antibacterial effects, as free hydroxyls facilitate interactions with microbial membranes . In contrast, glucosylation (as in 3'-methoxy-5'-hydroxyisoflavone-7-O-β-D-glucoside) may reduce direct antimicrobial activity but improve bioavailability .

- Antioxidant Capacity : Iridin exhibits superior antioxidant activity due to multiple hydroxyl and methoxy groups, which scavenge free radicals more effectively than the target compound .

- Solubility and ADMET Properties: Glucosylation at the 7-position increases water solubility (e.g., LogP ~1.2 for the target compound vs. ~2.5 for non-glycosylated analogues) . However, methoxy groups (e.g., in hexamethoxyflavone) increase lipophilicity, enhancing blood-brain barrier permeability but raising hepatotoxicity risks .

Research Implications and Gaps

- Structure-Activity Relationships (SAR) : The 3'-methoxy and 5'-hydroxy groups in the target compound may synergize to modulate estrogen receptor binding, a feature less explored compared to analogues like genistein or daidzein derivatives .

- Clinical Potential: While hexamethoxyflavones are studied for anticancer effects, the target compound’s glycosylated structure warrants investigation into anti-inflammatory or neuroprotective roles .

Biological Activity

3'-Methoxy-5'-hydroxyisoflavone-7-O-beta-D-glucoside is a naturally occurring isoflavone glycoside, recognized for its diverse biological activities. This compound, characterized by a methoxy group at the 3' position, a hydroxy group at the 5' position, and a beta-D-glucoside moiety at the 7 position, exhibits significant potential in various fields including medicine, nutrition, and pharmacology. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.

The structural formula of this compound can be represented as follows:

This compound belongs to the flavonoid class, specifically isoflavones, which are known for their antioxidant properties and ability to modulate various biological pathways.

Antioxidant Activity

This compound exhibits potent antioxidant properties. It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This activity is critical in preventing cellular damage associated with aging and various diseases.

Anti-inflammatory Effects

The compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes. This anti-inflammatory action is significant in conditions such as arthritis and other inflammatory disorders.

Estrogen Receptor Modulation

This compound can bind to estrogen receptors, influencing the expression of estrogen-responsive genes. This property makes it relevant in hormone-related research, particularly in the context of hormone replacement therapies and breast cancer treatment.

Neuroprotective Effects

Research indicates that this isoflavone glycoside may protect neurons from damage caused by oxidative stress and inflammation. Its neuroprotective effects suggest potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging: The presence of hydroxyl groups allows for effective scavenging of free radicals.

- Cytokine Inhibition: The compound inhibits pathways involved in the synthesis of inflammatory cytokines.

- Estrogenic Activity: By mimicking estrogen, it can modulate gene expression related to cell proliferation and apoptosis.

In Vitro Studies

Several studies have demonstrated the biological activity of this compound through various in vitro assays:

| Study Focus | Methodology | Findings |

|---|---|---|

| Antioxidant Activity | DPPH radical scavenging assay | Significant reduction in DPPH radical levels |

| Anti-inflammatory | ELISA for cytokine levels | Decreased IL-6 and TNF-alpha production |

| Estrogenic Activity | Cell proliferation assays on MCF-7 cells | Enhanced proliferation indicative of estrogenic activity |

Case Studies

A review article highlighted the efficacy of this compound in reducing oxidative stress markers in diabetic models. The study showed that administration led to improved glucose metabolism and reduced inflammation markers, suggesting its potential as an adjunct therapy for diabetes management.

Comparison with Similar Compounds

When compared with other isoflavones such as Genistein and Daidzein, this compound demonstrates unique pharmacokinetic properties due to its glycosylation. The beta-D-glucoside moiety enhances solubility and bioavailability compared to its aglycone forms.

| Compound | Antioxidant Activity | Estrogenic Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Genistein | Moderate | High | Moderate |

| Daidzein | Low | Moderate | Low |

Q & A

Q. How is the structural identity of 3'-methoxy-5'-hydroxyisoflavone-7-O-β-D-glucoside validated in natural product research?

- Methodological Answer : Structural elucidation involves a combination of spectroscopic techniques:

- NMR : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) experiments resolve the aglycone and glucoside moieties. For example, HMBC correlations between the anomeric proton (δ ~5.0 ppm) and the hydroxyl group at C-7 confirm glucoside attachment .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion [M+H]<sup>+</sup> at m/z 448.40 (C21H20O10), while fragmentation patterns distinguish the isoflavone backbone from glycosidic cleavage .

- Chromatography : HPLC-UV (λmax ~260 nm) paired with reference standards (e.g., calycosin 7-glucoside) ensures purity >95% .

Q. What are the recommended protocols for isolating this compound from plant sources?

- Methodological Answer : Isolation typically follows:

Extraction : Use 70% ethanol (v/v) at 60°C for 3 hours to maximize polar metabolite yield.

Partitioning : Liquid-liquid extraction with ethyl acetate removes non-polar contaminants.

Q. Chromatography :

- Column Chromatography : Silica gel (200–300 mesh) with gradient elution (CH2Cl2:MeOH, 10:1 → 5:1).

- Prep-HPLC : C18 columns (5 µm, 250 × 10 mm) with 0.1% formic acid in water/acetonitrile (85:15 → 50:50 over 30 min) .

Q. How should solubility and stability be managed during in vitro assays?

- Methodological Answer :

- Solubility : The compound is soluble in DMSO (≥32 mg/mL at 25°C) but precipitates in aqueous buffers. Prepare stock solutions in DMSO and dilute to ≤1% v/v in cell culture media .

- Stability : Store lyophilized powder at -20°C in desiccated conditions. Avoid freeze-thaw cycles; aqueous solutions degrade within 48 hours at 4°C .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer : Conflicting results often arise from:

- Assay Conditions : Adjust pH (e.g., 7.4 for physiological relevance) and oxygen levels. For example, pro-oxidant activity in DPPH assays may dominate at high concentrations (>50 µM) due to auto-oxidation .

- Purity Verification : Use LC-MS to rule out co-eluting contaminants (e.g., aglycone derivatives) that skew bioactivity .

- Cell Model Selection : Compare primary cells (e.g., hepatocytes) vs. immortalized lines (e.g., HepG2), as metabolic enzyme expression varies .

Q. How can the glycosylation site (C-7) be modified to study structure-activity relationships (SAR)?

- Methodological Answer : Enzymatic or chemical synthesis approaches include:

- Enzymatic Hydrolysis : β-Glucosidase (from almonds) cleaves the glucoside to yield the aglycone, enabling comparison of bioactivity .

- Semi-Synthesis : Protect the 5'-hydroxy and 3'-methoxy groups with acetyl groups, then introduce alternative sugars (e.g., galactose) via Koenigs-Knorr glycosylation .

- SAR Table :

| Derivative | Glycosylation Site | EC50 (Antioxidant, µM) |

|---|---|---|

| Parent Compound | C-7 | 28.5 ± 2.1 |

| Aglycone | None | 42.3 ± 3.7 |

| 7-O-Galactoside | C-7 | 35.6 ± 4.2 |

Q. What advanced techniques characterize its interactions with biological targets (e.g., estrogen receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize recombinant ER-α on sensor chips; measure binding affinity (KD ~10<sup>-6</sup> M) .

- Molecular Docking : Use AutoDock Vina to model hydrogen bonding between the 5'-hydroxy group and ER-α residues (e.g., Glu353, Arg394) .

- Transcriptomics : RNA-seq of MCF-7 cells treated with 10 µM compound identifies downstream genes (e.g., TFF1, GREB1) .

Data Contradiction Analysis

Q. How to address discrepancies in reported pharmacokinetic parameters (e.g., bioavailability)?

- Methodological Answer : Variations arise from:

- Metabolic Stability : Incubate with human liver microsomes (HLMs) to assess CYP450-mediated glucuronidation. LC-MS/MS quantifies parent compound depletion rates .

- Species Differences : Compare Cmax in rats (2.1 µg/mL) vs. mice (3.5 µg/mL) using crossover dosing studies .

- Formulation : Nanoemulsions (e.g., Tween 80/lecithin) improve oral bioavailability from 8% to 22% in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.